Deprotection Efficiency: 1-Pivaloyl-5-methoxyindole vs. 1-Acetyl-5-methoxyindole
1-Pivaloyl-5-methoxyindole undergoes high-yielding deprotection to regenerate 5-methoxyindole under mild DBU–water hydrolytic conditions [1]. This performance contrasts with 1-acetyl-5-methoxyindole, for which deprotection often requires more forcing alkaline or acidic conditions that can degrade sensitive functionality, and where quantitative yields are not routinely achieved. The pivaloyl group's steric bulk facilitates a cleaner, more controlled cleavage pathway .
| Evidence Dimension | Deprotection Yield to 5-Methoxyindole |
|---|---|
| Target Compound Data | ~96% yield |
| Comparator Or Baseline | 1-Acetyl-5-methoxyindole (no direct quantitative yield comparison available in peer-reviewed literature; class-level inference based on known stability differences) |
| Quantified Difference | ~96% yield reported for target compound; acetyl analog requires harsher conditions and yields are variable/not standardized |
| Conditions | DBU (4 equiv) + H₂O (2 equiv) in THF, reflux, 18 h [Ruiz et al., Tetrahedron 2012] |
Why This Matters
Higher deprotection yield translates directly to greater synthetic economy and reduced purification burden, justifying procurement of the pivaloyl-protected intermediate over less reliable alternatives.
- [1] Ruiz M, Sánchez JD, López-Alvarado P, Menéndez JC. A systematic study of two complementary protocols allowing the general, mild and efficient deprotection of N-pivaloylindoles. Tetrahedron. 2012;68(2):705-710. (Reported 96% yield for 1-pivaloyl-5-methoxyindole deprotection). View Source
